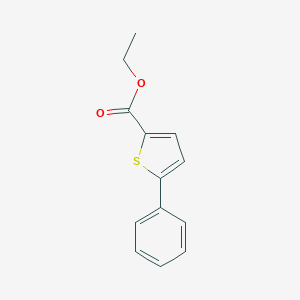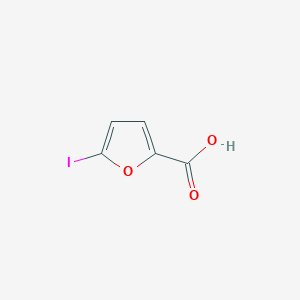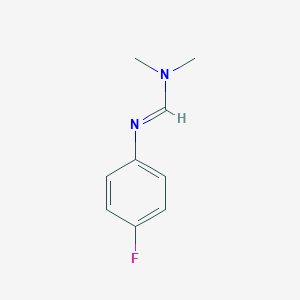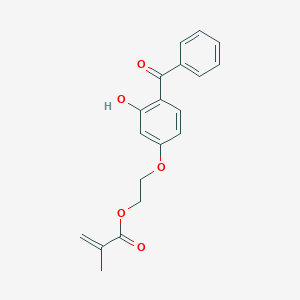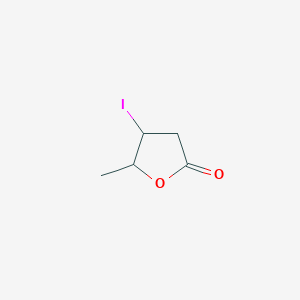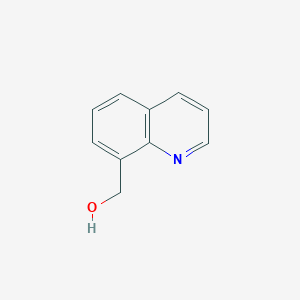
Quinolin-8-ilmetanol
Descripción general
Descripción
Quinolin-8-ylmethanol is an organic compound with the chemical formula C10H9NO. It is a colorless or light yellow liquid with a distinctive aromatic odor. This compound is known for its stability and solubility in most organic solvents and water. Quinolin-8-ylmethanol is used in various chemical reactions and has significant applications in scientific research and industry .
Aplicaciones Científicas De Investigación
Quinolin-8-ylmethanol has diverse applications in scientific research, including:
Mecanismo De Acción
Target of Action
Quinolin-8-ylmethanol, like other quinolone compounds, primarily targets bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial agents .
Mode of Action
Quinolin-8-ylmethanol interacts with its targets (DNA gyrase and topoisomerase IV) by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction disrupts the supercoiling process essential for bacterial DNA replication, leading to cell death .
Biochemical Pathways
Quinolones generally interfere with the dna supercoiling process, which is crucial for dna replication and transcription . By inhibiting DNA gyrase and topoisomerase IV, Quinolin-8-ylmethanol disrupts these processes, leading to bacterial cell death .
Pharmacokinetics
Quinolones, in general, are known for their excellent tissue penetration and broad-spectrum activity . They are also known to have good oral bioavailability and are excreted primarily through the kidneys
Result of Action
The primary result of Quinolin-8-ylmethanol’s action is the inhibition of bacterial growth and proliferation. By disrupting DNA replication, it causes bacterial cell death, effectively combating bacterial infections .
Action Environment
The efficacy and stability of Quinolin-8-ylmethanol, like other quinolones, can be influenced by various environmental factors. For instance, certain pH levels and temperatures may affect the compound’s stability and activity . Additionally, the presence of resistance mechanisms in bacteria, such as efflux pumps or target mutations, can also impact the compound’s efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Quinolin-8-ylmethanol is commonly synthesized through the reduction of 8-quinolinecarboxaldehyde. The reduction process typically involves the use of hydrogen gas in the presence of a catalyst such as platinum, ruthenium, or palladium . The reaction conditions include:
Temperature: Room temperature to 50°C
Pressure: Atmospheric pressure to 5 atm
Solvent: Methanol or ethanol
Industrial Production Methods: In industrial settings, Quinolin-8-ylmethanol is produced using similar reduction methods but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. Catalysts are often supported on inert materials to enhance their activity and longevity .
Análisis De Reacciones Químicas
Types of Reactions: Quinolin-8-ylmethanol undergoes various chemical reactions, including:
Oxidation: Converts Quinolin-8-ylmethanol to Quinolin-8-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield Quinolin-8-ylmethane using strong reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinolin-8-carboxylic acid
Reduction: Quinolin-8-ylmethane
Substitution: Quinolin-8-ylmethyl ethers or esters
Comparación Con Compuestos Similares
Quinolin-8-ylmethanol is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Quinoline: A simpler structure lacking the hydroxyl group, used primarily in the synthesis of other chemicals.
Quinolin-8-carboxylic acid: An oxidized form of Quinolin-8-ylmethanol, used in pharmaceuticals.
Quinolin-8-ylmethane: A reduced form, with different reactivity and applications.
Quinolin-8-ylmethanol stands out due to its versatility in undergoing various chemical reactions and its broad range of applications in scientific research and industry.
Propiedades
IUPAC Name |
quinolin-8-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLZVNYGUGILJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344096 | |
| Record name | quinolin-8-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16032-35-2 | |
| Record name | quinolin-8-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinolin-8-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)
